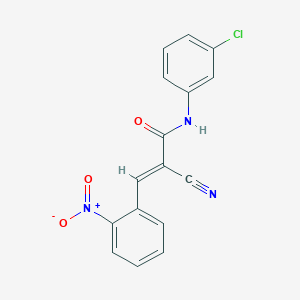![molecular formula C18H16N2O4 B2746959 5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol CAS No. 877803-68-4](/img/structure/B2746959.png)
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, its use as a performance-enhancing drug among athletes has raised concerns about its safety and efficacy.
Aplicaciones Científicas De Investigación
Spin Interaction in Zinc Complexes
Research on Schiff and Mannich bases, including compounds with methoxy and pyrimidinyl substituents, highlights the significance of spin interactions in octahedral zinc complexes. These complexes are characterized by their cyclic voltammetry curves showing reversible waves attributable to the oxidation of phenolates into phenoxyl radicals, with potential applications in magnetic materials and catalysis (Orio et al., 2010).
Antifungal Effect of Pyrimidin-amine Derivatives
A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound reported significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests the potential application of methoxy and pyrimidinyl derivatives in developing antifungal agents (Jafar et al., 2017).
Adsorption and Anti-corrosion Characteristics
Vanillin Schiff base derivatives, including 2-methoxy phenol compounds, have shown promise as anti-corrosive agents for mild steel in acidic environments, indicating their application in corrosion protection technologies (Satpati et al., 2020).
Anticancer Activity
A Schiff base compound synthesized from vanillin and p-anisidin, with methoxy phenol components, was tested for its anticancer activity against T47D breast cancer cells. Although showing weak activity, it highlights the potential medicinal chemistry applications of methoxy and pyrimidinyl derivatives (Sukria et al., 2020).
Herbicidal Activity of Pyrimidine Derivatives
Research into novel pyrimidine derivatives containing 1,2,4-triazole suggests their use as herbicides, indicating the agricultural applications of methoxy and pyrimidinyl derivatives (Zhu et al., 2021).
Propiedades
IUPAC Name |
5-methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-8-13(14(21)9-12)18-17(10-19-11-20-18)24-16-6-4-3-5-15(16)23-2/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUOBSBMLCUWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2746882.png)
![4-ethyl-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2746883.png)
![N-([2,3'-bifuran]-5-ylmethyl)cinnamamide](/img/structure/B2746885.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2746887.png)


![6-(2-Methylpropyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2746892.png)
![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-2-fluorosulfonyloxybenzene](/img/structure/B2746893.png)

![Cyclohexyl [4-(dimethylamino)phenyl][hydroxy(phenyl)methyl]phosphinate](/img/structure/B2746898.png)